N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide
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Overview
Description
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide is a compound that features a pyrrolidine ring substituted with a p-tolyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide typically involves the formation of the pyrrolidine ring followed by the introduction of the p-tolyl and sulfonamide groups. One common method involves the cyclization of a suitable precursor, such as a substituted piperidine, followed by functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The sulfonamide and p-tolyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or other oxidized derivatives, while substitution reactions could produce a wide range of functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.
Industry: In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide include other pyrrolidine derivatives with different substituents. Examples might include:
- N-(2-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide
- N-(5-oxo-1-(phenyl)pyrrolidin-3-yl)propane-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)15-12-9-14(17)16(10-12)13-6-4-11(2)5-7-13/h4-7,12,15H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCVVLBFQWDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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